molecular formula C8H12BrN3 B13025327 6-Bromo-N,N-diethylpyridazin-4-amine

6-Bromo-N,N-diethylpyridazin-4-amine

Cat. No.: B13025327
M. Wt: 230.11 g/mol
InChI Key: CDRVCVVMMCMGDB-UHFFFAOYSA-N
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Description

6-Bromo-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-diethylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of diethylamine groups. One common method involves the reaction of 4-chloropyridazine with bromine to form 4-bromo-6-chloropyridazine. This intermediate is then reacted with diethylamine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-N,N-diethylpyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N,N-dimethylpyridazin-4-amine: Similar in structure but with dimethyl groups instead of diethyl groups.

    4-Bromo-N,N-diethylpyridazin-3-amine: Similar but with the bromine atom at a different position.

    6-Chloro-N,N-diethylpyridazin-4-amine: Similar but with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-N,N-diethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

6-bromo-N,N-diethylpyridazin-4-amine

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3

InChI Key

CDRVCVVMMCMGDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NN=C1)Br

Origin of Product

United States

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